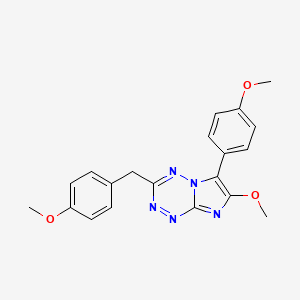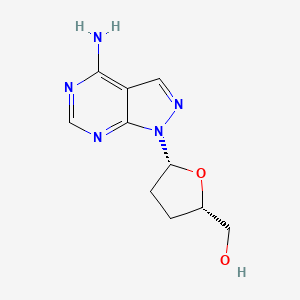
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- is a complex organic compound that features a unique combination of furanmethanol and pyrazolo-pyrimidine structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- involves multiple steps, starting with the preparation of the furanmethanol and pyrazolo-pyrimidine intermediates. The reaction conditions typically include the use of solvents such as acetonitrile and methanol, and reagents like ammonium carbonate and acetic acid . The final step involves the coupling of these intermediates under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted pyrazolo-pyrimidine derivatives.
科学的研究の応用
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- involves its interaction with specific molecular targets. It has been shown to inhibit CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of the enzyme, forming essential hydrogen bonds and blocking its activity.
類似化合物との比較
Similar Compounds
4-Amino-1H-pyrazolo(3,4-d)pyrimidine derivatives: These compounds share the pyrazolo-pyrimidine core and exhibit similar biological activities.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.
Uniqueness
2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)- is unique due to its combination of furanmethanol and pyrazolo-pyrimidine structures, which confer distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 with high potency sets it apart from other similar compounds .
This detailed article provides a comprehensive overview of 2-Furanmethanol, 5-(4-amino-1H-pyrazolo(3,4-d)pyrimidin-1-yl)tetrahydro-, (2S-cis)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
119898-95-2 |
|---|---|
分子式 |
C10H13N5O2 |
分子量 |
235.24 g/mol |
IUPAC名 |
[(2S,5R)-5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-9-7-3-14-15(10(7)13-5-12-9)8-2-1-6(4-16)17-8/h3,5-6,8,16H,1-2,4H2,(H2,11,12,13)/t6-,8+/m0/s1 |
InChIキー |
VXDZBUXUMQZMGN-POYBYMJQSA-N |
異性体SMILES |
C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3C=N2)N |
正規SMILES |
C1CC(OC1CO)N2C3=NC=NC(=C3C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


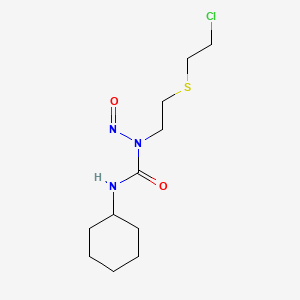
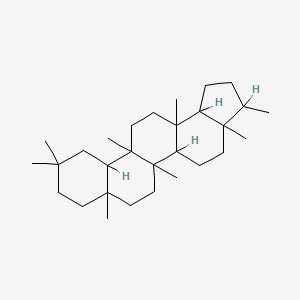
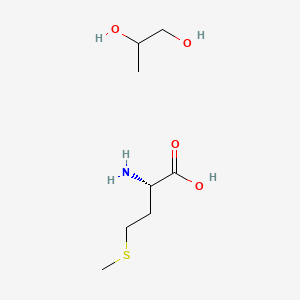

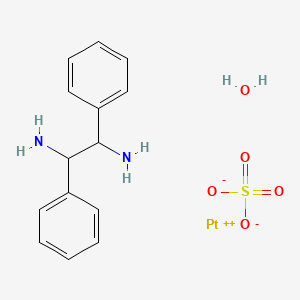
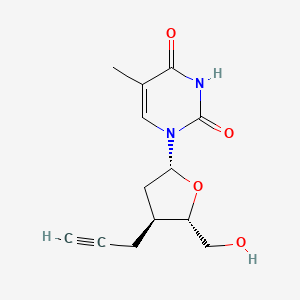


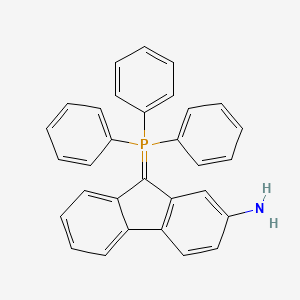
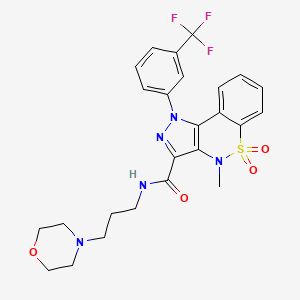
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)


